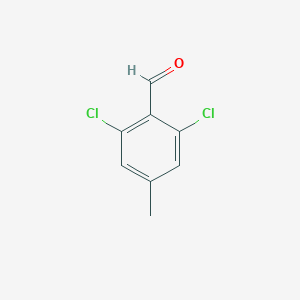

2,6-Dichloro-4-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACXQAPPAREFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-methylbenzaldehyde

CAS Number: 116070-31-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4-methylbenzaldehyde, a key chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and its applications, particularly in the realm of medicinal chemistry. The content is structured to provide not only factual data but also expert insights into the practical aspects of its synthesis and use, ensuring a thorough understanding for researchers and drug development professionals. All information is supported by authoritative references to ensure scientific integrity.

Introduction: A Versatile Building Block

2,6-Dichloro-4-methylbenzaldehyde, with the CAS number 116070-31-6, is a polysubstituted aromatic aldehyde. Its structure, featuring a sterically hindered aldehyde group flanked by two chlorine atoms and a para-methyl group, imparts unique reactivity and makes it a valuable precursor in multi-step organic syntheses. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, while the ortho-substituents can direct reactions and influence the conformation of resulting products. This combination of features makes it a sought-after intermediate in the creation of complex molecular architectures, particularly in the development of novel therapeutic agents.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 2,6-dichloro-4-methylbenzaldehyde is crucial for its identification, purification, and use in subsequent reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 116070-31-6 | [1] |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not widely reported, expected to be a low-melting solid | |

| Boiling Point | Not widely reported | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (δ 9.5-10.5 ppm), a singlet for the two aromatic protons (δ 7.0-7.5 ppm), and a singlet for the methyl protons (δ 2.3-2.5 ppm). The exact chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon (δ 185-195 ppm). The aromatic carbons will appear in the δ 120-145 ppm region, and the methyl carbon will be observed upfield (δ 20-25 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration in the range of 1690-1715 cm⁻¹. Other characteristic peaks will include C-H stretching of the aldehyde group (around 2720 and 2820 cm⁻¹), aromatic C=C stretching (1550-1600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 189.04 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Synthesis and Purification

The synthesis of 2,6-dichloro-4-methylbenzaldehyde typically involves the formylation of 3,5-dichloro-toluene or the oxidation of the corresponding benzyl alcohol or benzyl halide. While specific, detailed protocols for this exact molecule are not abundant in publicly accessible literature, established methods for the synthesis of related substituted benzaldehydes can be readily adapted.

Synthetic Pathways

A plausible and efficient route to 2,6-dichloro-4-methylbenzaldehyde is the oxidation of 2,6-dichloro-4-methylbenzyl chloride. This precursor can be synthesized from 3,5-dichlorotoluene via chloromethylation.

Caption: A potential synthetic workflow for 2,6-dichloro-4-methylbenzaldehyde.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol for the synthesis of a substituted benzaldehyde, which can be adapted for 2,6-dichloro-4-methylbenzaldehyde. This protocol is based on the oxidation of a benzyl halide.

Step 1: Preparation of 2,6-Dichloro-4-methylbenzyl Chloride

-

Rationale: This step introduces the carbon atom that will become the aldehyde group. Chloromethylation is a standard method for this transformation.

-

Procedure: To a cooled solution of 3,5-dichlorotoluene in a suitable solvent (e.g., a mixture of acetic acid and hydrochloric acid), add paraformaldehyde and pass a stream of dry hydrogen chloride gas through the mixture with stirring. The reaction progress should be monitored by TLC or GC. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude benzyl chloride.

Step 2: Oxidation to 2,6-Dichloro-4-methylbenzaldehyde

-

Rationale: The Sommelet reaction provides a classic and effective method for converting benzyl halides to aldehydes using hexamine.

-

Procedure: The crude 2,6-dichloro-4-methylbenzyl chloride is dissolved in a suitable solvent (e.g., aqueous ethanol or chloroform) and treated with hexamethylenetetramine (hexamine). The resulting quaternary ammonium salt is then hydrolyzed, typically by heating with water or aqueous acid, to yield the desired aldehyde.

Purification

Purification of the crude 2,6-dichloro-4-methylbenzaldehyde is essential to remove unreacted starting materials and byproducts.

-

Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., a mixture of ethanol and water, or hexane and ethyl acetate) should be chosen where the aldehyde is soluble at elevated temperatures but sparingly soluble at room temperature or below. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

-

Column Chromatography: For higher purity or for separating closely related impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the components. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Caption: General purification workflow for 2,6-dichloro-4-methylbenzaldehyde.

Reactivity and Applications in Drug Development

The chemical reactivity of 2,6-dichloro-4-methylbenzaldehyde is primarily dictated by the aldehyde functional group. The presence of two ortho-chloro substituents sterically hinders the carbonyl group, which can influence its reactivity towards nucleophiles. However, the electron-withdrawing nature of these substituents increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[2]

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[3] Aldehydes are common precursors for the synthesis of imines, which can then be further elaborated into a variety of nitrogen-containing heterocycles.

While specific examples of blockbuster drugs derived from 2,6-dichloro-4-methylbenzaldehyde are not widely publicized, its structural motifs are present in various classes of bioactive molecules. Its use as a "pharmaceutical intermediate" suggests its role in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, substituted benzaldehydes are key starting materials in the synthesis of certain classes of antibiotics, anti-inflammatory agents, and anti-cancer drugs.

A likely application is in the synthesis of substituted quinolines or other fused heterocyclic systems, where the aldehyde would participate in a condensation reaction with an appropriate amine-containing precursor.

Safety and Handling

As with all chemical reagents, 2,6-dichloro-4-methylbenzaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, the Safety Data Sheet (SDS) provided by the supplier should be consulted.

Conclusion

2,6-Dichloro-4-methylbenzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its unique substitution pattern provides a handle for constructing complex molecular architectures. This guide has provided a comprehensive overview of its properties, synthesis, purification, and potential applications, offering a solid foundation for researchers and scientists working with this important building block.

References

-

PrepChem. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Available at: [Link]

- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.

- Google Patents. US4622429A - Process for the preparation of substituted benzaldehydes.

-

European Patent Office. EP0016487B1 - Method for the purification of benzaldehyde. Available at: [Link]

- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.

- Google Patents. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.

-

ResearchGate. Purification and crystallization of benzoylformate decarboxylase. Available at: [Link]

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available at: [Link]

-

National Center for Biotechnology Information. Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Available at: [Link]

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available at: [Link]

-

CORE. The Use of Chemical Reactivity Assays in Toxicity Prediction. Available at: [Link]

-

National Center for Biotechnology Information. Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules. Available at: [Link]

-

National Center for Biotechnology Information. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Available at: [Link]

-

National Center for Biotechnology Information. NMR-spectroscopic analysis of mixtures: from structure to function. Available at: [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. Available at: [Link]

-

ResearchGate. Synthetic Routes to N-Heterocyclic Carbene Precursors. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

ResearchGate. Effect of pentachlorophenol and 2,6-dichloro-4-nitrophenol on the activity of cDNA-expressed human alcohol and aldehyde dehydrogenases. Available at: [Link]

- Google Patents. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.

-

MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

Sources

Core Molecular Structure & Physicochemical Properties

An In-depth Technical Guide to the Molecular Structure and Applications of 2,6-Dichloro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of 2,6-dichloro-4-methylbenzaldehyde, a pivotal chemical intermediate. Moving beyond a simple data sheet, this document provides an in-depth analysis of its molecular architecture, the causal factors guiding its synthesis and characterization, and its strategic applications in the fields of medicinal chemistry and advanced material synthesis. As a Senior Application Scientist, the focus is on delivering not just protocols, but the scientific rationale that underpins them, ensuring a self-validating and robust understanding for professionals in the field.

2,6-Dichloro-4-methylbenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₈H₆Cl₂O. Its structure is built upon a benzene ring, distinguished by a specific substitution pattern that dictates its unique chemical behavior and synthetic utility.

-

Formyl Group (-CHO): The aldehyde functionality at position 1 is the primary site of reactivity, participating in nucleophilic additions, condensations, and oxidation/reduction reactions.

-

Dichloro-Substitution: Two chlorine atoms at positions 2 and 6 (ortho to the aldehyde) exert significant steric and electronic influence. Sterically, they flank the aldehyde group, which can hinder the approach of bulky nucleophiles and influence the conformation of the molecule. Electronically, the chlorine atoms are strongly electron-withdrawing via induction, which increases the electrophilicity of the aldehyde carbon.

-

Methyl Group (-CH₃): Located at position 4 (para to the aldehyde), the methyl group is weakly electron-donating. This electronic effect can subtly modulate the reactivity of the aromatic ring and the aldehyde.

This precise arrangement of substituents results in a molecule with tailored reactivity, making it a valuable building block for complex target structures.

Molecular Structure Diagram

Caption: 2D structure of 2,6-Dichloro-4-methylbenzaldehyde.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference in a laboratory setting.

| Property | Value | Source |

| CAS Number | 63094-04-2 | [1] |

| Molecular Formula | C₈H₆Cl₂O | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 68-72 °C | [2] |

| Solubility | Soluble in ethanol, ether, petroleum ether | [2] |

Synthesis Pathway: Oxidation of 2,6-Dichlorotoluene

The synthesis of 2,6-dichloro-4-methylbenzaldehyde is most commonly achieved through the controlled oxidation of the corresponding toluene derivative. One effective method involves the use of hydrogen peroxide as the oxidant in the presence of a multi-metal catalyst system. This approach offers advantages in terms of safety and environmental considerations compared to older methods that relied on harsh chlorination agents.[3]

Synthesis Workflow Diagram

Caption: Continuous flow synthesis of 2,6-dichloro-4-methylbenzaldehyde.

Experimental Protocol: Continuous Flow Oxidation

This protocol is based on methodologies described for the continuous oxidation of substituted toluenes.[3]

Objective: To synthesize 2,6-dichloro-4-methylbenzaldehyde via continuous oxidation of 2,6-dichloro-4-methyltoluene.

Materials:

-

2,6-dichloro-4-methyltoluene

-

Hydrogen peroxide (H₂O₂)

-

Cobalt, Molybdenum, and Bromine-based metal ion complex catalyst

-

Acetic acid (solvent)

-

Tubular reactor system with precise temperature and flow control

Step-by-Step Methodology:

-

Catalyst Preparation: A solution is prepared by dissolving the cobalt, molybdenum, and bromine metal ion complex catalyst in glacial acetic acid.

-

Feedstock Preparation: A separate feedstock solution is prepared by dissolving 2,6-dichloro-4-methyltoluene in glacial acetic acid.

-

Reaction Initiation: The tubular reactor is heated to the target temperature (e.g., 80-120°C). The catalyst solution and the feedstock solution are pumped into the reactor at controlled flow rates.

-

Oxidant Introduction: Hydrogen peroxide is introduced into the reactor stream at a specific point, initiating the oxidation reaction. The molar ratio of toluene derivative to oxidant is critical for maximizing yield and minimizing over-oxidation to the carboxylic acid.

-

Continuous Reaction: The reaction mixture flows through the heated tube, providing sufficient residence time for the conversion to occur. The continuous flow nature of this process allows for excellent heat and mass transfer, enhancing safety and control.[3]

-

Product Quenching & Isolation: The effluent from the reactor is cooled and quenched (e.g., with water) to stop the reaction.

-

Purification: The crude product is extracted with a suitable organic solvent. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization to yield pure 2,6-dichloro-4-methylbenzaldehyde.

Causality in Protocol Design:

-

Catalyst Choice: The Co/Mo/Br system is chosen for its high activity and selectivity in converting a methyl group to an aldehyde under relatively mild conditions.

-

Continuous Flow Reactor: This setup is superior to batch processing for exothermic oxidation reactions. It allows for precise control over temperature and residence time, minimizing the formation of byproducts and enhancing the safety profile by keeping the volume of reacting material low at any given moment.[3]

-

Solvent: Acetic acid is an ideal solvent as it is relatively inert to the oxidation conditions and can solubilize both the starting material and the catalyst.

Spectroscopic Characterization for Structural Verification

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The predictable electronic environment of each nucleus and functional group allows for clear interpretation of the resulting spectra.

Predicted Spectroscopic Data

The following data serves as a reference for researchers to compare against experimentally obtained spectra.

| Technique | Feature | Predicted Chemical Shift / Value | Assignment |

| ¹H NMR | Singlet | ~10.3 ppm | Aldehyde proton (-CH O) |

| Singlet | ~7.4 ppm | Aromatic protons (Ar-H ) | |

| Singlet | ~2.4 ppm | Methyl protons (-CH ₃) | |

| ¹³C NMR | Carbonyl | ~190 ppm | Aldehyde carbon (C =O) |

| Aromatic | ~142 ppm | Ar-C -CH₃ | |

| Aromatic | ~138 ppm | Ar-C -Cl | |

| Aromatic | ~135 ppm | Ar-C -CHO | |

| Aromatic | ~130 ppm | Ar-C H | |

| Methyl | ~21 ppm | Methyl carbon (-C H₃) | |

| IR Spectroscopy | Strong, sharp peak | ~1700-1715 cm⁻¹ | Aldehyde C=O stretch |

| Peaks | ~2820 and ~2720 cm⁻¹ | C-H stretch of aldehyde (Fermi doublet) | |

| Peaks | ~750-850 cm⁻¹ | C-Cl stretch | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 188 | [C₈H₆³⁵Cl₂O]⁺ |

| Isotope Peak (M+2) | m/z 190 | Presence of one ³⁵Cl and one ³⁷Cl | |

| Isotope Peak (M+4) | m/z 192 | Presence of two ³⁷Cl atoms |

Note: NMR shifts are referenced to TMS and can vary based on solvent. The predicted MS isotope pattern for two chlorine atoms (M, M+2, M+4) should have a characteristic intensity ratio of approximately 9:6:1.

Standardized Protocols for Spectroscopic Analysis

Objective: To acquire high-resolution NMR, IR, and MS data for structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Materials: 5-10 mg of sample for ¹H NMR, 20-50 mg for ¹³C NMR; deuterated chloroform (CDCl₃) or DMSO-d₆; 5 mm NMR tubes.

-

Protocol:

-

Dissolve the sample in ~0.6 mL of the deuterated solvent in a clean vial.

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Process the data, referencing the solvent peak to calibrate the chemical shift axis.

-

B. Infrared (IR) Spectroscopy

-

Materials: 1-2 mg of sample; IR-grade potassium bromide (KBr); agate mortar and pestle; pellet press.

-

Protocol (KBr Pellet Method):

-

Grind a small amount of KBr to a fine powder.

-

Add the sample and grind thoroughly to ensure a homogenous mixture.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Acquire the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[4]

-

C. Mass Spectrometry (MS)

-

Materials: Dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Protocol (Electron Ionization - GC-MS):

-

Inject a small volume (e.g., 1 µL) of the dilute solution into the Gas Chromatograph (GC).

-

The compound is vaporized and separated on the GC column.

-

As the compound elutes, it enters the mass spectrometer's ion source, where it is ionized by electron impact.

-

The mass analyzer separates the resulting ions by their mass-to-charge ratio, generating the mass spectrum.[4]

-

Applications in Drug Development and Chemical Synthesis

2,6-Dichloro-4-methylbenzaldehyde is not an end-product but a critical starting point for more complex molecules. Its utility stems from the predictable reactivity of the aldehyde and the influence of its substituents.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, related dichlorobenzaldehydes are precursors for antibiotics like Dicloxacillin and for various modern therapeutic candidates.[2] The steric hindrance from the ortho-chloro groups can be strategically used to direct reactions at other sites or to build specific three-dimensional molecular architectures necessary for biological activity.

-

Agrochemicals: This scaffold is integral to the synthesis of advanced pesticides. It is a precursor to intermediates like 2,6-dichlorobenzaldoxime, which leads to potent benzoylurea insecticides such as Hexaflumuron and Lufenuron.[2] These compounds function by inhibiting chitin synthesis in insects, a mode of action that is highly specific and effective.

-

Dye Synthesis: The molecule is also used in the production of certain dyes, where the substituted benzene ring forms the core chromophore structure.[2]

The strategic placement of the chloro and methyl groups provides a stable, yet reactive, platform. This allows medicinal chemists to perform selective transformations on the aldehyde group while retaining the core substitution pattern, which may be essential for the final product's function.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification: 2,6-Dichloro-4-methylbenzaldehyde is generally classified as harmful if swallowed and can cause skin and serious eye irritation.[5][6][7] It may also cause respiratory irritation.[6]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong bases, and sources of ignition.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

2,6-Dichloro-4-methylbenzaldehyde is a prime example of a molecular scaffold engineered for purpose. Its structure, characterized by the sterically hindered and electronically activated aldehyde group, provides a reliable and versatile entry point for the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, is essential for any scientist looking to leverage this potent intermediate in their research and development endeavors.

References

-

Thermo Fisher Scientific. Safety Data Sheet - p-Tolualdehyde. (2010). Available from: [Link]

-

Chemoventory. Safety Data Sheet - p-Tolualdehyde. (2021). Available from: [Link]

-

PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Available from: [Link]

-

PrepChem.com. Synthesis of 2,6-dichloro-4-nitrobenzaldehyde. Available from: [Link]

-

Organic Chemistry at CU Boulder. Example 7 - 4-Methylbenzaldehyde. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.

-

WIPO Patentscope. CN111718249 - Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. Available from: [Link]

-

Wikipedia. 4-Methylbenzaldehyde. Available from: [Link]

- Google Patents. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.

Sources

- 1. 2,6-DICHLORO-4-METHYLBENZALDEHYDE | 116070-31-6 [chemicalbook.com]

- 2. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 3. CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. ccis.chemoventory.com [ccis.chemoventory.com]

An In-Depth Technical Guide to the Spectral Analysis of 2,6-Dichloro-4-methylbenzaldehyde

This technical guide provides a comprehensive analysis of the spectral data for 2,6-dichloro-4-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and to elucidate its role in complex reaction mechanisms. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering expert interpretation and practical insights into data acquisition.

Molecular Structure and its Spectroscopic Implications

The structure of 2,6-dichloro-4-methylbenzaldehyde, with its sterically hindered aldehyde group flanked by two chlorine atoms and a para-methyl group, gives rise to a unique and informative spectroscopic profile. The electron-withdrawing nature of the chlorine atoms and the aldehyde group, combined with the electron-donating methyl group, creates a distinct electronic environment that is reflected in its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,6-dichloro-4-methylbenzaldehyde, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 2,6-dichloro-4-methylbenzaldehyde is characterized by two key signals: the aldehyde proton and the aromatic protons, alongside the methyl protons.

Table 1: ¹H NMR Spectral Data of 2,6-Dichloro-4-methylbenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.4 | Singlet | 2H | Aromatic (H-3, H-5) |

| ~2.4 | Singlet | 3H | Methyl (-CH₃) |

Interpretation and Causality:

The aldehyde proton resonates significantly downfield (around 10.4 ppm) due to the strong deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond. Its singlet multiplicity indicates no adjacent protons.

The two aromatic protons at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They appear as a single peak around 7.4 ppm. The surrounding electron-withdrawing chlorine and aldehyde groups influence their chemical shift.

The methyl protons appear as a sharp singlet around 2.4 ppm, a typical region for methyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of 2,6-dichloro-4-methylbenzaldehyde.

Table 2: ¹³C NMR Spectral Data of 2,6-Dichloro-4-methylbenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde Carbonyl (C=O) |

| ~142 | Aromatic C-4 (bearing -CH₃) |

| ~136 | Aromatic C-2, C-6 (bearing -Cl) |

| ~133 | Aromatic C-1 (bearing -CHO) |

| ~130 | Aromatic C-3, C-5 |

| ~21 | Methyl Carbon (-CH₃) |

Interpretation and Causality:

The aldehyde carbonyl carbon is the most downfield signal (~188 ppm) due to the significant deshielding from the double-bonded oxygen.

The aromatic carbons display a range of chemical shifts based on their substituents. The carbon attached to the methyl group (C-4) is found around 142 ppm. The carbons bearing the chlorine atoms (C-2 and C-6) are shifted downfield to approximately 136 ppm due to the electronegativity of chlorine. The carbon attached to the aldehyde group (C-1) appears around 133 ppm. The two equivalent aromatic carbons (C-3 and C-5) resonate at approximately 130 ppm.

The methyl carbon signal is observed upfield at around 21 ppm, consistent with a typical sp³ hybridized carbon in a methyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of 2,6-dichloro-4-methylbenzaldehyde exhibits characteristic absorption bands that confirm its structure.

Table 3: Key IR Absorption Bands for 2,6-Dichloro-4-methylbenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2860 & ~2760 | Medium | C-H stretch of the aldehyde |

| ~1705 | Strong, Sharp | C=O stretch of the aromatic aldehyde |

| ~1590 & ~1460 | Medium-Strong | C=C stretching in the aromatic ring |

| ~850 | Strong | C-H out-of-plane bending for a 1,2,3,5-tetrasubstituted benzene |

| ~780 | Strong | C-Cl stretch |

Interpretation and Causality:

The presence of an aldehyde is unequivocally confirmed by the two medium intensity C-H stretching bands around 2860 cm⁻¹ and 2760 cm⁻¹ (Fermi resonance) and the very strong, sharp carbonyl (C=O) stretching absorption at approximately 1705 cm⁻¹. The position of the C=O stretch is influenced by the electron-withdrawing chlorine atoms.

The characteristic absorptions for the aromatic ring are observed as C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong band around 850 cm⁻¹ is indicative of the C-H out-of-plane bending for the specific substitution pattern of the aromatic ring.

The strong absorption around 780 cm⁻¹ is attributed to the C-Cl stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For 2,6-dichloro-4-methylbenzaldehyde, electron ionization (EI) is a common technique.

Table 4: Major Fragments in the Mass Spectrum of 2,6-Dichloro-4-methylbenzaldehyde

| m/z | Proposed Fragment |

| 188/190/192 | [M]⁺ (Molecular Ion) |

| 187/189/191 | [M-H]⁺ |

| 159/161/163 | [M-CHO]⁺ |

| 124/126 | [M-CHO-Cl]⁺ |

Interpretation and Fragmentation Pathways:

The molecular ion peak ([M]⁺) will appear as a cluster of peaks at m/z 188, 190, and 192. This isotopic pattern is a definitive signature for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

A common fragmentation pathway for aldehydes is the loss of a hydrogen radical, resulting in the [M-H]⁺ peak cluster at m/z 187, 189, and 191.

Another significant fragmentation is the loss of the formyl radical (CHO), leading to the [M-CHO]⁺ fragment at m/z 159, 161, and 163.

Further fragmentation can occur through the loss of a chlorine atom from the [M-CHO]⁺ fragment, yielding a peak cluster at m/z 124 and 126.

Caption: Key fragmentation pathways of 2,6-dichloro-4-methylbenzaldehyde in EI-MS.

Experimental Protocols: A Practical Guide

Acquiring high-quality spectral data is fundamental to accurate analysis. The following are generalized, yet robust, protocols for the spectroscopic analysis of 2,6-dichloro-4-methylbenzaldehyde.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: General workflow for NMR analysis.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, IR-grade KBr in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption peaks.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-250) to detect the molecular ion and significant fragments.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragmentation patterns.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides an unambiguous and detailed structural confirmation of 2,6-dichloro-4-methylbenzaldehyde. Each technique offers a unique piece of the structural puzzle, and together they form a powerful analytical toolkit for the modern researcher. The insights provided in this guide serve as a valuable resource for the confident identification and characterization of this important chemical entity.

References

At the time of this writing, specific, publicly available, peer-reviewed spectral data for 2,6-dichloro-4-methylbenzaldehyde is limited. The interpretations and expected values presented are based on established principles of spectroscopic analysis and data for structurally similar compounds. Authoritative spectral databases such as the NIST Chemistry WebBook and commercial supplier websites are valuable resources for such data.

-

NIST Chemistry WebBook. ([Link])

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Physicochemical Profile of 2,6-Dichloro-4-methylbenzaldehyde

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2,6-dichloro-4-methylbenzaldehyde, a key chemical intermediate. Understanding its solubility is critical for a range of applications, from reaction optimization and purification to formulation development. This document outlines the compound's physicochemical properties, presents its known solubility profile, and details a robust experimental protocol for accurately determining its solubility in various solvents.

A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in different solvent systems.

Chemical Structure:

The structure reveals a benzaldehyde core with two chlorine atoms ortho to the aldehyde group and a methyl group in the para position. The electron-withdrawing nature of the chlorine atoms and the aldehyde group, combined with the hydrophobic character of the benzene ring and methyl group, results in a molecule with low polarity. This suggests a general preference for solubility in non-polar to moderately polar organic solvents over aqueous solutions.

Key Properties:

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for experimental design and data interpretation.

| Property | Value | Source |

| Chemical Formula | C₈H₆Cl₂O | PubChem |

| Molecular Weight | 190.04 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Chemical Suppliers |

| Melting Point | 65-67 °C | Sigma-Aldrich |

| Boiling Point | 255.4±20.0 °C at 760 mmHg | ChemSrc |

| CAS Number | 56377-66-3 | PubChem |

Solubility Profile

Based on its molecular structure, 2,6-dichloro-4-methylbenzaldehyde is expected to be sparingly soluble in water and more soluble in organic solvents. The following table summarizes its known solubility.

| Solvent | Solubility | Notes | Source |

| Water | Insoluble | Predicted based on structure; empirical data not readily available. | --- |

| Chloroform | Soluble | A common solvent for non-polar to moderately polar organic compounds. | Sigma-Aldrich |

| Dichloromethane | Soluble | Similar polarity to chloroform, expected to be a good solvent. | General Chemical Principles |

| Methanol | Soluble | A polar protic solvent that can interact with the aldehyde group. | Sigma-Aldrich |

| Toluene | Soluble | A non-polar aromatic solvent, likely to be effective. | General Chemical Principles |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. | General Chemical Principles |

Note: "Soluble" is a qualitative term. For precise applications, quantitative determination is necessary.

Experimental Determination of Solubility: A Validated Protocol

The absence of extensive quantitative solubility data in the literature necessitates a reliable experimental protocol for its determination. The following isothermal shake-flask method is a gold-standard approach for accurately measuring the solubility of a solid compound in a given solvent.

Rationale and Causality

The shake-flask method is chosen for its simplicity, reliability, and ability to ensure that the solution reaches equilibrium, which is a critical factor for obtaining accurate solubility data. By maintaining a constant temperature and allowing sufficient time for equilibration, we can be confident that the measured concentration represents the true solubility of the compound under the specified conditions. The use of a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), ensures accurate quantification of the dissolved solute.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,6-dichloro-4-methylbenzaldehyde to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection.

-

Prepare a series of standard solutions of 2,6-dichloro-4-methylbenzaldehyde of known concentrations and generate a calibration curve.

-

Quantify the concentration of the compound in the sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of 2,6-dichloro-4-methylbenzaldehyde in the chosen solvent at the specified temperature.

-

Importance in Research and Development

A thorough understanding of the solubility of 2,6-dichloro-4-methylbenzaldehyde is paramount for its effective use in various scientific and industrial applications:

-

Process Chemistry: Solubility data is essential for selecting appropriate solvents for chemical reactions, optimizing reaction conditions, and developing efficient work-up and purification procedures, including crystallization.

-

Drug Discovery and Development: As a building block in the synthesis of more complex molecules, its solubility influences the choice of solvents and reaction conditions in the preparation of active pharmaceutical ingredients (APIs).

-

Formulation Science: For any potential direct application, solubility in various excipients and solvent systems is a key determinant of formulation feasibility and bioavailability.

Safety and Handling Precautions

2,6-Dichloro-4-methylbenzaldehyde should be handled with appropriate care in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,6-Dichloro-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a cornerstone of innovation. Among the vast array of chemical intermediates, substituted benzaldehydes play a pivotal role as versatile building blocks. This guide provides an in-depth examination of the safety and handling precautions for a specific, yet illustrative, member of this class: 2,6-Dichloro-4-methylbenzaldehyde. As a Senior Application Scientist, the following protocols and insights are grounded in the principles of causality, self-validating systems, and authoritative scientific practices to ensure both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile: A Multifaceted Approach

The primary hazards associated with this class of compounds include:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

It is crucial to operate under the assumption that 2,6-Dichloro-4-methylbenzaldehyde exhibits these properties. The dichlorinated phenyl ring may also contribute to its persistence in the environment and could have other long-term health effects that have not yet been fully investigated.

Physicochemical Properties and Their Safety Implications

A thorough understanding of a chemical's physical properties is fundamental to its safe handling. The following table summarizes key data points, extrapolated from similar compounds, which are critical for risk assessment.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₈H₆Cl₂O | Indicates the presence of chlorine, which can lead to the formation of hazardous byproducts like HCl upon combustion. |

| Molecular Weight | 189.04 g/mol | Relevant for accurate measurement and solution preparation. |

| Physical State | Solid | As a solid, the primary risk of exposure is through inhalation of dust or direct skin contact. |

| Boiling Point | Not readily available | The volatility of the compound at elevated temperatures should be considered, and heating should be conducted in a well-ventilated area. |

| Storage Temperature | Cool, dry place | Should be stored away from heat sources and moisture to prevent degradation.[3] |

The Core of Safe Handling: A Proactive Protocol

A proactive approach to safety is paramount. The following workflow is designed to be a self-validating system, ensuring that safety is integrated into every step of the experimental process.

Experimental Workflow for Safe Handling

Caption: A three-phase workflow for the safe handling of 2,6-Dichloro-4-methylbenzaldehyde.

Step-by-Step Methodology

-

Preparation Phase:

-

Review Safety Data Sheets (SDS): Before any work begins, thoroughly review the SDS for closely related compounds like 4-methylbenzaldehyde and 2,6-dichlorobenzaldehyde.[3][5] This provides the best available information on hazards, first aid, and emergency procedures.

-

Personal Protective Equipment (PPE) Selection and Inspection: Standard laboratory PPE is mandatory. This includes a flame-resistant lab coat, splash goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for chlorinated solvents).[6] Inspect all PPE for damage before use.

-

Fume Hood Preparation: All handling of 2,6-Dichloro-4-methylbenzaldehyde should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure the sash is at the appropriate height and the airflow is functioning correctly.

-

-

Handling and Experimentation:

-

Weighing: To minimize the risk of inhaling fine particles, weigh the solid compound in a ventilated balance enclosure or within the fume hood.

-

Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Be aware of any potential exothermic reactions.

-

Reaction: Conduct all reactions in a closed system or under reflux within the fume hood to contain any volatile components or aerosols.

-

-

Post-Experiment:

-

Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. A suitable solvent wash followed by a detergent and water rinse is typically effective.

-

Waste Management: All waste, including contaminated PPE and cleaning materials, must be considered hazardous. Segregate chlorinated waste from other waste streams and store it in a clearly labeled, sealed container.

-

Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

-

Emergency Protocols: Preparedness is Key

Accidents can happen even in the most well-managed laboratories. A clear and practiced emergency response plan is crucial.

Emergency Response Decision Tree

Caption: A decision tree for responding to spills of 2,6-Dichloro-4-methylbenzaldehyde.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of 2,6-Dichloro-4-methylbenzaldehyde, and indeed any laboratory chemical, is not merely a set of rules but a culture of awareness and responsibility. By understanding the inherent hazards, implementing robust handling protocols, and being prepared for emergencies, researchers can confidently and safely advance the frontiers of science. This guide serves as a foundational document, and it is incumbent upon each scientist to supplement this information with institution-specific safety protocols and a continuous commitment to safe laboratory practices.

References

-

Angene Chemical. Safety Data Sheet: 2,6-Dichloro-4-methylbenzaldehyde. [Link]

-

2a biotech. 2,6-DICHLORO-4-METHYLBENZALDEHYDE. [Link]

-

ChemSynthesis. 2,3-dichloro-4-methylbenzaldehyde. [Link]

-

National Research Council. Prudent Practices for Handling Hazardous Chemicals in Laboratories. [Link]

-

Fisher Scientific. Safety Data Sheet: Benzaldehyde. [Link]

-

Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]

-

Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

-

The National Academies Press. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]

Sources

- 1. 2,6-Dichloro-4-methylbenzaldehyde [synhet.com]

- 2. 2,6-DICHLORO-4-METHYLBENZALDEHYDE | 116070-31-6 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]

A Technical Guide to the Commercial Sourcing of 2,6-Dichloro-4-methylbenzaldehyde for Pharmaceutical R&D

For researchers, scientists, and professionals in drug development, the procurement of starting materials and intermediates is a critical step that underpins the integrity and success of the entire research and development pipeline. The quality of a single chemical building block can have cascading effects on synthesis yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of sourcing 2,6-Dichloro-4-methylbenzaldehyde (CAS No. 116070-31-6), a key intermediate in the synthesis of complex organic molecules.[1] This document moves beyond a simple supplier list to offer a framework for supplier evaluation, quality assessment, and risk mitigation.

The Strategic Importance of 2,6-Dichloro-4-methylbenzaldehyde in Synthesis

2,6-Dichloro-4-methylbenzaldehyde is a substituted aromatic aldehyde whose molecular structure offers a versatile scaffold for medicinal chemistry. The presence of two ortho-chloro substituents sterically influences the reactivity of the aldehyde group, while the methyl group at the para position provides an additional site for functionalization or metabolic consideration. Its utility lies in its role as a precursor for more complex molecules in various sectors, including pharmaceuticals and agrochemicals.[1][2] While not a household name, intermediates like this are the unsung heroes in the synthesis of novel chemical entities.

Identifying and Qualifying Commercial Suppliers

A robust supply chain begins with the identification and rigorous qualification of potential suppliers. The goal is to establish a partnership with a supplier that not only provides the material to the required specification but also demonstrates a commitment to quality and transparency.

Initial Supplier Screening

A survey of the chemical supplier landscape reveals several companies that list 2,6-Dichloro-4-methylbenzaldehyde in their catalogs. These range from large, well-established manufacturers to smaller, specialized synthesis labs. The following table summarizes a selection of potential suppliers.

| Supplier Name | Noted Purity/Grade | Available Services | Geographic Footprint |

| SynHet | >99% (pharma grade), 95% | Bulk and pre-packaged quantities, ISO 9001 certified.[1] | Europe-based, global shipping |

| ChemicalBook Aggregator | Varies (85.0-99.8%) | Lists multiple suppliers, including manufacturers and traders.[3] | Global, primarily China-based |

| Oakwood Chemical | Inquire for details | Research and bulk quantities. | USA-based |

| Matrix Scientific | Inquire for details | Research chemicals. | USA-based |

| Sunway Pharm Ltd | 97% | Research quantities. | China-based |

Disclaimer: This list is not exhaustive and does not constitute an endorsement. A thorough, independent evaluation is necessary for qualification.

The Supplier Qualification Workflow

The qualification of a supplier for a critical raw material should be a systematic process. This is not merely a purchasing decision but a quality assurance function. The workflow can be visualized as follows:

Caption: A four-phase workflow for qualifying a new chemical supplier.

Technical Specifications and Quality Control

The cornerstone of material procurement is a clear and comprehensive specification sheet, against which the supplier's Certificate of Analysis (CoA) can be evaluated.

Representative Certificate of Analysis

While an actual CoA for this specific compound is not publicly available, a representative CoA has been constructed below based on typical specifications for pharmaceutical intermediates.

Certificate of Analysis

| Product Name: | 2,6-Dichloro-4-methylbenzaldehyde |

| CAS Number: | 116070-31-6 |

| Molecular Formula: | C₈H₆Cl₂O |

| Molecular Weight: | 189.04 |

| Lot Number: | XXXXXX |

| Manufacture Date: | YYYY-MM-DD |

| Retest Date: | YYYY-MM-DD |

| Test | Specification | Result | Method |

| Appearance | White to off-white crystalline powder | Conforms | Visual |

| Identification (IR) | Conforms to reference spectrum | Conforms | USP <197K> |

| Assay (by GC) | ≥ 99.0% | 99.5% | Gas Chromatography |

| Melting Point | 68 - 72 °C | 70.5 °C | USP <741> |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | USP <921> |

| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |

| Heavy Metals | ≤ 10 ppm | < 10 ppm | USP <231> |

| Individual Impurity (by GC) | ≤ 0.2% | 0.12% | Gas Chromatography |

| Total Impurities (by GC) | ≤ 0.5% | 0.35% | Gas Chromatography |

Understanding the Impurity Profile

For drug development, understanding the potential impurities is as important as knowing the purity of the main component. Impurities can arise from the starting materials, by-products of the reaction, or degradation. Based on synthesis routes for analogous compounds like 2,6-dichlorobenzaldehyde, potential impurities could include:

-

Starting Material Carryover: Unreacted 2,6-dichloro-4-methyltoluene.

-

Over-chlorination products: Trichlorinated species on the benzene ring or the methyl group.

-

Incomplete Hydrolysis Products: If the synthesis proceeds via a dihalomethyl intermediate, incomplete hydrolysis could leave residual benzal chloride analogues.[2]

-

Oxidation Product: The corresponding 2,6-dichloro-4-methylbenzoic acid, due to exposure to air.

Experimental Protocol: Verification of a New Supplier's Material

It is imperative to not rely solely on the supplier's CoA. An in-house verification of a sample from a new supplier is a critical step in the qualification process.

Objective: To verify the identity, purity, and key specifications of a newly sourced batch of 2,6-Dichloro-4-methylbenzaldehyde.

Materials:

-

Supplier sample of 2,6-Dichloro-4-methylbenzaldehyde

-

Reference standard (if available)

-

Appropriate solvents for GC and IR (e.g., HPLC-grade acetonitrile, spectroscopic grade KBr)

-

Gas Chromatograph with FID detector (GC-FID)

-

Fourier-Transform Infrared Spectrometer (FTIR)

-

Melting point apparatus

Methodology:

-

Visual Inspection:

-

Carefully observe the material's appearance (color, form) and compare it to the supplier's specification. Note any discrepancies.

-

-

Identity Verification (FTIR):

-

Prepare a KBr pellet of the sample.

-

Acquire the IR spectrum.

-

Compare the resulting spectrum to the reference spectrum. Key peaks to look for include the C=O stretch of the aldehyde (around 1700 cm⁻¹) and C-Cl stretches.

-

-

Purity Assay and Impurity Profiling (GC-FID):

-

Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Develop a GC method capable of separating the main peak from potential impurities. A typical starting point would be a non-polar column (e.g., DB-1) with a temperature gradient.

-

Inject the sample and record the chromatogram.

-

Calculate the area percent of the main peak to determine the purity.

-

Identify and quantify any impurity peaks.

-

-

Melting Point Determination:

-

Determine the melting range of the sample using a calibrated melting point apparatus.

-

Compare the result to the specification range. A sharp melting range close to the expected value is an indicator of high purity.

-

Data Interpretation:

-

The results from the in-house testing should be in close agreement with the supplier's CoA.

-

Any significant discrepancies, such as a lower-than-specified purity or the presence of unidentified impurities, should be immediately addressed with the supplier.

Conclusion

The selection of a commercial supplier for a critical intermediate like 2,6-Dichloro-4-methylbenzaldehyde is a multi-faceted process that requires scientific diligence and a robust quality system. By moving beyond price and availability to a comprehensive technical evaluation, researchers and drug development professionals can build a resilient and reliable supply chain. This, in turn, ensures the quality and consistency of the materials that form the very foundation of their innovative work.

References

- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.

Sources

A Technical Guide to the Purity Analysis of Commercial 2,6-Dichloro-4-methylbenzaldehyde

Abstract

2,6-Dichloro-4-methylbenzaldehyde is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its purity directly impacts the yield, impurity profile, and overall quality of the final active ingredient, making rigorous analytical control a cornerstone of its use in regulated industries.[1] This guide provides an in-depth framework for the comprehensive purity analysis of commercial-grade 2,6-Dichloro-4-methylbenzaldehyde. We will explore the likely impurity landscape based on common synthetic routes and detail a multi-modal analytical strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both theoretical grounding and field-proven, step-by-step protocols.

The Imperative of Purity: Context and Consequence

In the landscape of pharmaceutical development, the quality of a starting material or intermediate is not merely a parameter; it is a fundamental predictor of the final drug substance's safety and efficacy.[1][2] For a key building block like 2,6-Dichloro-4-methylbenzaldehyde, impurities can have cascading effects:

-

Reaction Byproducts: Impurities may react with downstream reagents to form novel, potentially toxic, or difficult-to-remove byproducts.

-

Reduced Yield: The presence of non-reactive or interfering species lowers the effective concentration of the starting material, leading to diminished process yields.

-

Altered Physical Properties: Impurities can affect crystallization, solubility, and stability, complicating later-stage manufacturing and formulation.

-

Regulatory Scrutiny: Regulatory bodies like the FDA, guided by International Council for Harmonisation (ICH) guidelines, mandate strict control over the impurity profile of Active Pharmaceutical Ingredients (APIs) and their intermediates.[1]

Understanding the potential impurity profile is the first step in designing a robust analytical control strategy.

Deconstructing the Impurity Profile: What to Look For and Why

The impurity profile of 2,6-Dichloro-4-methylbenzaldehyde is intrinsically linked to its synthesis. While multiple proprietary routes exist, a common approach involves the chlorination and subsequent formylation of a toluene derivative.[3][4] This allows us to anticipate several classes of impurities.

Table 1: Potential Process-Related Impurities in 2,6-Dichloro-4-methylbenzaldehyde

| Impurity Class | Specific Examples | Rationale for Formation | Analytical Concern |

| Starting Materials | 4-Methylbenzaldehyde, 2-Chloro-4-methylbenzaldehyde | Incomplete chlorination of the aromatic ring. | Can be difficult to separate due to structural similarity. |

| Isomeric Impurities | 2,4-Dichloro-6-methylbenzaldehyde, 3,5-Dichloro-4-methylbenzaldehyde | Non-regioselective chlorination or rearrangement reactions. | May have similar chromatographic behavior and spectroscopic signals. |

| Oxidation Products | 2,6-Dichloro-4-methylbenzoic acid | Oxidation of the aldehyde group during synthesis or storage.[5] | Introduces a polar, acidic impurity that can affect downstream reactions. |

| Over-reaction Products | Trichlorinated methylbenzaldehyde species | Excessive chlorination conditions. | Changes molecular weight and polarity significantly. |

| Residual Solvents | Toluene, Dichloromethane, Acetic Acid, Ethanol | Solvents used during reaction, work-up, and recrystallization. | Subject to strict limits under ICH Q3C guidelines. |

This predictive analysis forms the basis for selecting and validating appropriate analytical techniques capable of separating and identifying these specific compounds.

The Analytical Workflow: A Multi-Pronged Approach

No single technique can provide a complete picture of purity. A validated, multi-modal approach is essential for a comprehensive assessment. The logical flow of analysis ensures that all potential impurities—organic, inorganic, and solvent-related—are addressed.

Caption: Overall workflow for the purity analysis of 2,6-Dichloro-4-methylbenzaldehyde.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For quantifying the main component (assay) and detecting non-volatile related substances, reverse-phase HPLC with UV detection is the method of choice. The polarity differences between the target molecule and its potential impurities (especially the benzoic acid derivative) allow for excellent separation on a C18 stationary phase.[6]

Rationale for Method Design

The causality behind our experimental choices is key to a robust method.

-

Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the benzaldehyde derivatives.

-

Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.[7] A gradient elution, starting with a higher aqueous content, ensures retention of early-eluting polar impurities, while the increasing organic concentration elutes the main peak and any more hydrophobic impurities within a reasonable timeframe.[8]

-

Acidification: A small amount of acid (e.g., phosphoric or formic acid) is added to the aqueous mobile phase to suppress the ionization of any acidic impurities, like 2,6-dichloro-4-methylbenzoic acid.[6] This ensures a single, sharp peak for the acid, preventing peak tailing.

-

Detection: UV detection is set at a wavelength where the benzaldehyde chromophore has significant absorbance (e.g., 250-265 nm), providing high sensitivity for both the main component and related impurities.[9][10]

Self-Validating HPLC Protocol

This protocol is designed with self-validation checks to ensure data integrity, in line with FDA and ICH guidelines on analytical procedure validation.[11][12]

Table 2: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |

| Mobile Phase A | Water with 0.1% Phosphoric Acid | Acidified aqueous phase for controlling ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 0-20 min: 50% to 90% B; 20-25 min: 90% B; 25.1-30 min: 50% B | Gradient ensures separation of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Wavelength for good sensitivity to aromatic aldehydes. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Step-by-Step Methodology:

-

System Suitability Test (SST):

-

Prepare an SST solution containing ~1 mg/mL of 2,6-Dichloro-4-methylbenzaldehyde and spiked with ~0.005 mg/mL of 2,6-Dichloro-4-methylbenzoic acid.

-

Inject the SST solution six times consecutively.

-

Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The resolution between the benzaldehyde and benzoic acid peaks must be ≥ 2.0. The tailing factor for the main peak should be ≤ 1.5. This validates that the system is performing correctly before any samples are analyzed.

-

-

Standard Preparation:

-

Accurately weigh approximately 25 mg of a primary reference standard of 2,6-Dichloro-4-methylbenzaldehyde into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile to achieve a final concentration of ~1.0 mg/mL. A certified primary standard is crucial for establishing traceability.[13]

-

-

Sample Preparation:

-

Prepare the commercial sample in the same manner as the standard to a final concentration of ~1.0 mg/mL in acetonitrile.

-

-

Analysis Sequence:

-

Inject a blank (acetonitrile).

-

Inject the SST solution to confirm system performance.

-

Inject the standard solution.

-

Inject the sample solution in duplicate.

-

Inject the standard solution again to check for drift.

-

-

Calculations:

-

Assay (% w/w): Calculate using the external standard method, comparing the peak area of the sample to the peak area of the reference standard.

-

Impurities (% Area): For related substances, use area normalization. Report any impurity greater than 0.05% and identify any impurity greater than 0.10%.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatiles

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds, making it indispensable for analyzing residual solvents and certain process impurities that are amenable to gas chromatography.[9][14]

Rationale for Method Design

-

Technique: GC separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer fragments the eluted compounds and detects them based on their mass-to-charge ratio, providing a molecular fingerprint for positive identification.[14]

-

Column: A non-polar HP-5 (or equivalent 5% phenyl methylpolysiloxane) column is a robust, general-purpose column suitable for separating a wide range of analytes, including the halogenated aromatics and common solvents expected.[9]

-

Temperature Program: A temperature gradient is essential. It starts at a low temperature to resolve highly volatile solvents and then ramps up to elute the higher-boiling benzaldehyde and related impurities.[15]

GC-MS Protocol

Table 3: GC-MS Method Parameters

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Injection | 1 µL, Split 50:1 |

| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 35 - 400 amu |

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~50 mg of the commercial sample into a 10 mL headspace vial.

-

Add a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) if direct liquid injection is not desired, or dissolve in a volatile solvent like dichloromethane for liquid injection.

-

-

Analysis:

-

Inject the prepared sample into the GC-MS system.

-

-

Data Interpretation:

-

Identify peaks by comparing their retention times and mass spectra against a known library (e.g., NIST) and, where possible, against injected standards of suspected impurities (e.g., toluene, 4-methylbenzaldehyde).

-

The presence of 2,6-Dichloro-4-methylbenzaldehyde will be confirmed by its molecular ion peak and characteristic isotopic pattern from the two chlorine atoms.

-

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

NMR spectroscopy provides unambiguous structural confirmation of the main component and can be used to identify and even quantify impurities without the need for individual reference standards (quantitative NMR or qNMR).

Expected ¹H NMR Spectrum

The proton NMR spectrum of 2,6-Dichloro-4-methylbenzaldehyde is expected to show three distinct signals:

-

Aldehyde Proton (-CHO): A singlet around δ 10.0-10.4 ppm. This is highly characteristic of an aldehyde proton.[16]

-

Aromatic Protons (Ar-H): A singlet corresponding to two protons around δ 7.3-7.5 ppm. The symmetry of the molecule makes these two protons chemically equivalent.

-

Methyl Protons (-CH₃): A singlet corresponding to three protons around δ 2.4-2.5 ppm. This signal is characteristic of a methyl group attached to an aromatic ring.[17]

Using NMR for Impurity Detection

-

Isomeric Impurities: An isomer like 2,4-Dichloro-6-methylbenzaldehyde would disrupt the symmetry, leading to two distinct aromatic proton signals (doublets) instead of a single singlet.

-

Oxidation Product: The presence of 2,6-Dichloro-4-methylbenzoic acid would introduce a very broad singlet for the carboxylic acid proton (δ > 12 ppm) and would cause a slight shift in the aromatic and methyl signals.

-

Starting Materials: Unreacted 4-methylbenzaldehyde would show a more complex aromatic pattern (two doublets) and a distinct aldehyde signal at a slightly different chemical shift.[16][17]

Caption: Relationship between the target compound and its key process impurities.

Conclusion: An Integrated Strategy for Quality Assurance

The purity analysis of 2,6-Dichloro-4-methylbenzaldehyde is a critical quality control function that relies on a scientifically sound, multi-faceted approach. By combining the quantitative power of HPLC, the specific identification capabilities of GC-MS, and the definitive structural information from NMR, a complete and reliable purity profile can be established. This integrated strategy, grounded in an understanding of potential synthetic byproducts and validated according to international standards[18][19], ensures that this key intermediate meets the stringent quality requirements for its use in the development and manufacturing of high-value final products. Adherence to these principles not only guarantees compliance but also underpins the safety and consistency of the end product.

References

- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Google Cloud.

- Q2(R2) Validation of Analytical Procedures - FDA. (2024, March 7). U.S. Food and Drug Administration.

- Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy.

- The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.

- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.

- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019, April 1). GRCTS.

- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.

- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI.

- Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). SimplerQMS.

- 2,6-DICHLORO-4-METHYLBENZALDEHYDE | 116070-31-6. (2025, July 16). ChemicalBook.

- Pharmaceutical quality control: the reference standards labyrinth. (n.d.). Merck.

- Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).

- Example 7. (n.d.). Organic Chemistry at CU Boulder.

- 2,6-Dichloro-4-hydroxybenzaldehyde | CAS 60964-09-2. (n.d.). Santa Cruz Biotechnology.

- Analytical Methods. (n.d.). Royal Society of Chemistry.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database.

- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent.

- 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). University of Colorado Boulder.

- [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. (n.d.). PubMed.

- identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. (2025). BenchChem.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 2-Chloro-4-methylbenzaldehyde 97%. (n.d.). Sigma-Aldrich.

- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (1996, December). U.S. Environmental Protection Agency.

- Preparation of 2,6-dichlorobenzaldehyde. (n.d.). PrepChem.com.

- 2,6-DICHLORO-4-METHYLBENZALDEHYDE | 116070-31-6. (2025, July 16). ChemicalBook.

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.

- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde. (n.d.). Google Patents.

- GC-MS analysis data of a commercially available sample of benzaldehyde. (n.d.). ResearchGate.

- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.